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Compound of Interest

Compound Name: Allyl (2-aminoethyl)carbamate

Cat. No.: B1368671 Get Quote

Introduction
Allyl (2-aminoethyl)carbamate is a bifunctional molecule of significant interest in chemical

synthesis and drug development.[1][2] Its structure incorporates a reactive allyl group, a

carbamate linkage, and a primary amine, making it a versatile building block and a cleavable

linker in more complex molecular architectures. A thorough understanding of its spectroscopic

properties is paramount for researchers to confirm its synthesis, assess its purity, and track its

transformations in subsequent reactions. This guide provides a detailed analysis of the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for allyl (2-aminoethyl)carbamate, grounded in established spectroscopic principles and

data from analogous structures.

Molecular Structure and Spectroscopic Correlation
A clear understanding of the molecular structure is the foundation for interpreting its spectral

data. Below is a diagram illustrating the structure of allyl (2-aminoethyl)carbamate with

numbering for the carbon and hydrogen atoms to facilitate the discussion of NMR data.

Figure 1: Molecular structure of allyl (2-aminoethyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

an organic molecule.
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¹H NMR Spectroscopy
The proton NMR spectrum of allyl (2-aminoethyl)carbamate will exhibit distinct signals for

each unique proton environment. The following table summarizes the predicted chemical shifts,

multiplicities, and integrations.
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

H1 (CH₂) ~5.25
Doublet of

doublets
2H

Vinylic protons

on a terminal

alkene.

H2 (CH) ~5.85 Multiplet 1H

Vinylic proton

coupled to both

sets of terminal

vinylic protons

and the allylic

CH₂.

H3 (CH₂) ~4.53 Doublet 2H

Allylic protons

adjacent to the

carbamate

oxygen,

deshielded.

H7 (NH) Broad singlet 1H

Carbamate N-H

proton, chemical

shift can vary

with solvent and

concentration.

H8 (CH₂) ~3.22 Multiplet 2H

Methylene group

adjacent to the

carbamate

nitrogen.

H9 (CH₂) ~2.81 Triplet 2H

Methylene group

adjacent to the

primary amine.

H10 (NH₂) ~2.04 Broad singlet 2H Primary amine

protons,

chemical shift

and appearance

are highly
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dependent on

solvent,

concentration,

and temperature.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve 5-10 mg of allyl (2-aminoethyl)carbamate in approximately

0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Data Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient

number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the free induction decay (FID) with an appropriate window

function (e.g., exponential multiplication) and Fourier transform. Phase and baseline correct

the spectrum. Calibrate the chemical shift scale to the residual solvent peak.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon

environments and their electronic nature.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1368671?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368671?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 (=CH₂) ~117 Terminal alkene carbon.[3]

C2 (=CH) ~133 Internal alkene carbon.[3]

C3 (O-CH₂) ~65
Allylic carbon attached to the

carbamate oxygen.

C5 (C=O) ~156
Carbonyl carbon of the

carbamate group.

C8 (N-CH₂) ~40
Carbon adjacent to the

carbamate nitrogen.

C9 (N-CH₂) ~42
Carbon adjacent to the primary

amine nitrogen.

Experimental Protocol for ¹³C NMR:

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.7 mL of deuterated solvent.

Instrumentation: Use a 100 MHz or higher (for carbon) NMR spectrometer.

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans and

a suitable relaxation delay are crucial for observing all carbon signals, especially the

quaternary carbonyl carbon.

Data Processing: Process the FID, apply Fourier transform, and perform phase and baseline

corrections.

Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of allyl (2-aminoethyl)carbamate will be characterized by the

following key absorption bands.
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Functional Group Vibration
Expected
Wavenumber
(cm⁻¹)

Appearance

N-H (Amine)
Symmetric &

Asymmetric Stretch
3400-3250

Two sharp to medium

bands for the primary

amine.[4][5]

N-H (Carbamate) Stretch ~3300 Medium, sharp band.

C-H (Alkene) Stretch 3100-3000
Medium to weak

bands.

C-H (Alkane) Stretch 3000-2850
Medium to strong

bands.

C=O (Carbamate) Stretch ~1700 Strong, sharp band.

N-H (Amine) Bend (Scissoring) 1650-1580
Medium to strong,

sharp band.[4][6]

C=C (Alkene) Stretch ~1645 Medium, sharp band.

C-N (Aliphatic) Stretch 1250-1020
Medium to weak

bands.[4]

=C-H Bend (Out-of-plane) 1000-650

Strong bands

characteristic of the

alkene substitution

pattern.

Experimental Protocol for IR Spectroscopy:

Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt

plates, e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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Data Processing: Perform a background subtraction and present the data as either

transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its identity and structure.

For allyl (2-aminoethyl)carbamate (Molecular Formula: C₆H₁₂N₂O₂, Molecular Weight: 144.17

g/mol [7]), the following observations are expected in an electron ionization (EI) mass

spectrum:

Molecular Ion (M⁺): A peak at m/z = 144, corresponding to the intact molecule with one

electron removed. Due to the presence of two nitrogen atoms, this will be an even-numbered

mass, consistent with the nitrogen rule.

Key Fragmentation Pathways:

Loss of the allyl group: Cleavage of the O-CH₂ bond can lead to a fragment at m/z = 103

and a radical cation at m/z = 41 (the allyl cation).

Decarboxylation: Loss of CO₂ (44 Da) is a common fragmentation for carbamates, which

would result in a fragment at m/z = 100.

Cleavage of the ethylamine side chain: Fragmentation can occur at various points along

the ethylamine chain, leading to characteristic amine-containing fragments.

[C₆H₁₂N₂O₂]⁺˙
m/z = 144

[C₃H₅]⁺
m/z = 41- C₃H₇N₂O₂

[C₃H₇N₂O₂]⁺
m/z = 103

- C₃H₅

[C₅H₁₂N₂]⁺˙
m/z = 100

- CO₂
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Figure 2: Predicted key fragmentation pathways for allyl (2-aminoethyl)carbamate in mass

spectrometry.

Experimental Protocol for Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid

chromatography (LC-MS).

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-

flight).

Data Interpretation: Analyze the resulting mass spectrum for the molecular ion peak and

characteristic fragment ions.

Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive spectroscopic

profile of allyl (2-aminoethyl)carbamate. The predicted data in this guide, based on

fundamental principles and analysis of related structures, serves as a valuable reference for

researchers working with this compound. Experimental verification of these spectral features

will provide unambiguous confirmation of the molecule's identity and purity, which is a critical

step in any synthetic or drug development workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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